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Introduction
Erythrosine isothiocyanate (EITC) is a phosphorescent dye that serves as a valuable tool for

labeling proteins and other biomolecules. As a derivative of the food colorant erythrosine, EITC

features a reactive isothiocyanate group (-N=C=S) that forms a stable covalent thiourea bond

with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino

group of proteins. This robust linkage makes EITC an excellent choice for applications requiring

stable fluorescent probes.

The key feature of EITC is its long-lived phosphorescence, which allows for time-resolved

fluorescence (TRF) measurements. This technique is particularly advantageous in complex

biological samples where background fluorescence and light scattering can obscure the signal

from conventional fluorophores. By introducing a time delay between the excitation pulse and

the detection window, these short-lived background signals can be effectively eliminated,

leading to a significantly improved signal-to-noise ratio. EITC-labeled proteins are therefore

well-suited for a variety of sensitive applications, including immunoassays, fluorescence

polarization studies, and time-resolved fluorescence microscopy.

Core Principles of EITC Labeling

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1205733?utm_src=pdf-interest
https://www.benchchem.com/product/b1205733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The labeling reaction is a nucleophilic addition of the unprotonated primary amine of the protein

to the electrophilic carbon atom of the isothiocyanate group of EITC. This reaction is pH-

dependent, with optimal rates typically observed between pH 9.0 and 9.5. At this alkaline pH, a

significant proportion of the primary amines on the protein are deprotonated and thus available

for reaction.

Applications in Research and Drug Development
EITC-labeled proteins are instrumental in various research and drug development applications:

Time-Resolved Fluorescence Immunoassays (TRFIA): The long decay lifetime of EITC

enables highly sensitive detection of analytes by minimizing background fluorescence.

Fluorescence Polarization (FP) Assays: FP assays are used to study molecular interactions,

such as protein-ligand binding. When a small, fluorescently labeled molecule binds to a

larger protein, its rotational motion slows, leading to an increase in fluorescence polarization.

The long lifetime of EITC is advantageous for studying the binding of large proteins.

Time-Resolved Fluorescence Microscopy (TRFM): TRFM with phosphorescent probes like

EITC allows for the imaging of cellular processes while suppressing autofluorescence from

cellular components, thereby enhancing image contrast and clarity.[1]

Studying Protein Dynamics: The phosphorescence anisotropy of EITC can be used to

measure the rotational correlation times of proteins, providing insights into their size, shape,

and interactions with other molecules.

Experimental Protocol: Covalent Labeling of
Proteins with Erythrosine Isothiocyanate
This protocol provides a general framework for labeling proteins with EITC. Optimization may

be required for specific proteins and downstream applications.

Materials and Reagents
Protein of interest

Erythrosine isothiocyanate (EITC)
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Anhydrous dimethyl sulfoxide (DMSO)

Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5 (prepare fresh)

Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (MWCO

appropriate for the protein)

Spectrophotometer (UV-Vis)

Microcentrifuge tubes

Stir plate and stir bars

Procedure
1. Protein Preparation

1.1. Dissolve the protein to be labeled in the Labeling Buffer at a concentration of 2-10 mg/mL.

1.2. Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers

(e.g., sodium azide), as these will compete with the protein for reaction with EITC. If necessary,

perform buffer exchange into the Labeling Buffer by dialysis or using a desalting column.

2. EITC Solution Preparation

2.1. Immediately before use, prepare a 10 mg/mL stock solution of EITC in anhydrous DMSO.

2.2. Vortex the solution thoroughly to ensure the dye is completely dissolved.

3. Labeling Reaction

3.1. While gently stirring the protein solution, slowly add the desired amount of the EITC stock

solution. A 10- to 20-fold molar excess of EITC to protein is a good starting point for

optimization.

3.2. Protect the reaction mixture from light by wrapping the tube or vial in aluminum foil.
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3.3. Incubate the reaction for 2 hours at room temperature with continuous gentle stirring.

Alternatively, the reaction can be carried out overnight at 4°C.

4. Purification of the Labeled Protein

4.1. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it

with at least three column volumes of Purification Buffer.

4.2. Carefully load the reaction mixture onto the top of the column.

4.3. Elute the protein-dye conjugate with Purification Buffer. The labeled protein will appear as

the first colored band to elute from the column. The smaller, unreacted EITC molecules will

elute later.

4.4. Collect the fractions containing the labeled protein.

4.5. Alternative Purification: Unreacted dye can also be removed by extensive dialysis against

the Purification Buffer at 4°C with several buffer changes, or by using centrifugal filtration

devices with an appropriate molecular weight cutoff.

5. Characterization of the EITC-Protein Conjugate

5.1. Degree of Labeling (DOL) Calculation: The DOL is the average number of dye molecules

conjugated per protein molecule. It can be determined spectrophotometrically.

5.2. Functional Analysis: Perform a relevant bioassay to confirm that the biological activity of

the protein has been preserved after labeling.

6. Storage

Store the labeled protein in a light-protected container at 4°C for short-term storage or at -20°C

or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial

for frozen storage.

Determining the Correction Factor (CF)
The correction factor is necessary because the dye also absorbs light at 280 nm, interfering

with the protein concentration measurement. To determine the CF for EITC:
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Prepare a dilute solution of EITC in the Purification Buffer.

Measure its absorbance at 280 nm (A280) and at its maximum absorbance wavelength

(~533 nm, Amax).

Calculate the correction factor: CF = A280 / Amax.

Quantitative Data Summary
Parameter Value Source

Excitation Maximum (λex) ~533 nm AAT Bioquest

Emission Maximum (λem) ~553 nm AAT Bioquest

Molar Extinction Coefficient (ε) ~95,000 M⁻¹cm⁻¹
Estimated from Eosin-5-

isothiocyanate[2][3][4]

Recommended Reaction pH 9.0 - 9.5
General Isothiocyanate

Chemistry

Recommended Molar Excess

(EITC:Protein)
10:1 to 20:1 General Labeling Protocols

Typical Degree of Labeling

(DOL)
2 - 10 [5]

Visualized Workflows
EITC Protein Labeling Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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